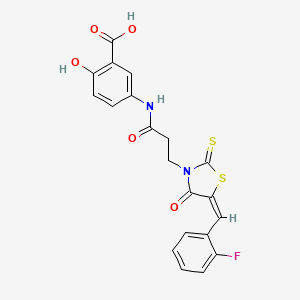![molecular formula C17H16N6O B2692870 N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097917-47-8](/img/structure/B2692870.png)
N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, and an azetidine ring . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its functional groups. Pyrazoles typically have a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrimidines also have a six-membered ring with two nitrogen atoms and four carbon atoms . Azetidines have a four-membered ring with one nitrogen atom and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its functional groups. Pyrazoles, for example, are known to participate in a variety of chemical reactions, including nucleophilic substitutions and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, pyrazoles are typically white or colorless solids that are highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research in the field of heterocyclic chemistry has led to the synthesis of pyrimidine linked pyrazole heterocyclics, including analogs of N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine, by cyclocondensation under microwave irradiation. These compounds were characterized by IR, H-NMR, mass spectroscopy, and elemental analysis. The aim was to explore their structure-activity relationships by evaluating their biological activities, highlighting the significance of the structural framework of these compounds in scientific research (Deohate & Palaspagar, 2020).
Antimicrobial and Antifungal Potential
The antimicrobial and antifungal potential of pyrazole derivatives, including structures similar to this compound, has been extensively studied. Synthesis of these derivatives and their evaluation against selected microorganisms suggest these compounds as potential antimicrobial and antifungal agents. Such research underscores the importance of these compounds in developing new therapeutic agents (Titi et al., 2020).
Antitumor Activity
Investigations into the antitumor activity of pyrazolo[3,4-d]pyrimidine ribonucleosides, which share a structural resemblance to the compound , have shown significant activity against measles in vitro and moderate antitumor activity against leukemia. These findings suggest the therapeutic potential of these compounds in cancer treatment, demonstrating the broader scope of application in medicinal chemistry (Petrie et al., 1985).
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological targets. Many pyrazole-based compounds are known to have diverse biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-17(13-3-1-4-15(9-13)23-8-2-6-20-23)22-10-14(11-22)21-16-5-7-18-12-19-16/h1-9,12,14H,10-11H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLPVPTXWOXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)NC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine](/img/structure/B2692787.png)
amine hydrobromide](/img/no-structure.png)
![6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2692789.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2692791.png)
![(E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2692794.png)

![(E)-ethyl 4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)piperazine-1-carboxylate](/img/structure/B2692800.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692801.png)
![N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2692802.png)
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692803.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2692804.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2692805.png)
